9H-咔唑-9-胺

概述

描述

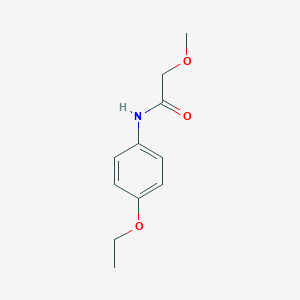

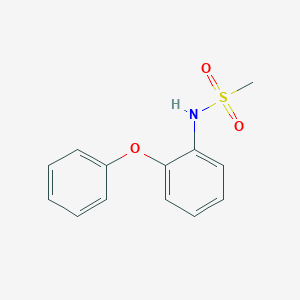

9H-Carbazol-9-amine is a compound with the molecular formula C12H10N2 . It is particularly attractive due to its important photochemical and thermal stability and good hole-transport ability .

Synthesis Analysis

Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . The list of N-substituted carbazoles is completed with triaryl amine that was applied to N-functionalize side chain of polycarbazoles .Molecular Structure Analysis

The carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . Conjugated monomers of carbazole derivatives and their polymers attract interest due to their suitability in a broad range of applications .Chemical Reactions Analysis

Carbazole compounds have drawn attention because of their versatility in functionalization, good chemical and environmental stability . Polycarbazoles (PCz) and its derivatives include a class of heterocyclic conducting polymers that have been presented for a variety of applications .Physical And Chemical Properties Analysis

9H-Carbazol-9-amine has a density of 1.2±0.1 g/cm3, a boiling point of 389.3±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 63.9±3.0 kJ/mol and a flash point of 189.2±23.2 °C .科学研究应用

抗菌活性

9H-咔唑-9-胺衍生物已被合成并研究其作为抗菌剂的潜力。 这些化合物在抑制各种细菌和真菌的生长方面显示出希望,使它们在开发新的抗菌药物方面具有价值 .

空穴传输材料 (HTMs)

在电子学中,特别是在半导体应用中,基于 9H-咔唑-9-胺的材料由于其良好的环境和化学稳定性、成本效益以及在 9 位易于取代而被广泛用作 HTMs .

电化学聚合

咔唑衍生物,包括含有 9H-咔唑-9-胺单元的衍生物,可以进行电化学聚合以形成活性电极材料。 这些材料用于电容性能和电致变色器件 .

有机电子学

合成与不同的咔唑或三苯胺衍生物共轭的基于 9H-咔唑-9-胺的新型空穴传输材料,已导致具有良好的热稳定性和高玻璃化转变温度的化合物。 这些特性对于有机电子器件的性能和寿命至关重要 .

电致变色器件

9H-咔唑-9-胺的衍生物已被用于构建电致变色器件。 这些器件在施加电荷时会改变颜色,可用于智能窗户、显示器以及其他需要视觉变化的应用 .

储能

咔唑基聚合物,包括那些源自 9H-咔唑-9-胺的聚合物,已被探索用于储能应用中的电容特性。 这包括它们在超级电容器和电池中的应用,这些应用需要高能量密度和稳定性 .

作用机制

- 9H-carbazol-9-amine (also known as carbazole ) belongs to a class of organic compounds known as carbazoles. These compounds contain a three-ring system with a pyrrole ring fused on either side to a benzene ring .

- While specific targets for 9H-carbazol-9-amine are not explicitly mentioned in the available literature, it is essential to understand that carbazoles exhibit versatile properties, including good chemical stability, charge transport ability, and strong fluorescence . These features make them attractive for various applications.

- Carbazoles are known for their excellent hole transport properties, allowing efficient movement of positive charges (holes) from the anode to the emitting layer in electronic devices .

- In electroluminescent applications, carbazoles can participate in charge transfer processes, leading to light emission. Their conjugated structure facilitates this interaction .

Target of Action

Mode of Action

Pharmacokinetics

安全和危害

生化分析

Biochemical Properties

9H-Carbazol-9-amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . Additionally, 9H-Carbazol-9-amine interacts with fungal proteins, leading to antifungal effects . The nature of these interactions often involves binding to the active sites of enzymes or proteins, thereby inhibiting their function.

Cellular Effects

The effects of 9H-Carbazol-9-amine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 9H-Carbazol-9-amine has been found to alter gene expression, leading to the inhibition of cell proliferation and induction of apoptosis . This compound also affects cellular metabolism by interfering with metabolic pathways essential for cell survival.

Molecular Mechanism

At the molecular level, 9H-Carbazol-9-amine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits bacterial enzymes by binding to their active sites, thereby preventing their normal function . Additionally, 9H-Carbazol-9-amine can modulate gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of 9H-Carbazol-9-amine change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or high temperatures . Long-term studies have shown that 9H-Carbazol-9-amine can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 9H-Carbazol-9-amine vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and significant biological activity, such as antibacterial and antifungal effects . At high doses, 9H-Carbazol-9-amine can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity without causing adverse effects.

Metabolic Pathways

9H-Carbazol-9-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, it is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, 9H-Carbazol-9-amine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . This compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects.

Subcellular Localization

The subcellular localization of 9H-Carbazol-9-amine is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, in cancer cells, 9H-Carbazol-9-amine can localize to the nucleus, where it interacts with DNA and regulatory proteins to modulate gene expression.

属性

IUPAC Name |

carbazol-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c13-14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTWOOPTAAXMLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00298501 | |

| Record name | 9H-carbazol-9-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17223-85-7 | |

| Record name | 17223-85-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-carbazol-9-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Aminocarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of 9H-carbazol-9-amine derivatives in materials science?

A1: 9H-carbazol-9-amine derivatives can be used as building blocks for synthesizing N,N'-bicarbazole scaffolds. [] These scaffolds are important building blocks in the construction of covalent organic frameworks (COFs), a class of porous crystalline materials with diverse applications in gas storage, catalysis, and sensing. [] Specifically, the palladium-catalyzed double C-N coupling reaction of 9H-carbazol-9-amines with 2,2'-dibromo-1,1'-biphenyl enables the synthesis of various substituted N,N'-bicarbazoles. [] These molecules can be further functionalized to create COF monomers like tetrabromides and tetraalkynylates, paving the way for developing novel COF materials. []

Q2: Can you provide an example of a specific N,N'-bicarbazole derivative synthesized using 9H-carbazol-9-amine, and its potential application?

A2: While the provided research [] doesn't delve into specific examples beyond mentioning tetrabromide and tetraalkynylate COF monomers, it highlights the synthesis of various substituted N,N'-bicarbazoles. These synthesized molecules could be further derivatized and investigated for their potential applications in COFs. For example, by introducing specific functional groups onto the N,N'-bicarbazole scaffold, researchers could tune the pore size, surface area, and chemical properties of the resulting COF material, making it suitable for targeted applications like gas separation or catalysis.

Q3: Aside from material science, are there any reported applications of 9H-carbazol-9-amine derivatives in medicinal chemistry?

A3: Yes, certain N-pyridinyl-9H-carbazol-9-amine derivatives have shown potential therapeutic applications. [, ] Research indicates their potential use as analgesic, anticonvulsant, and antidepressant agents. [] Furthermore, these compounds exhibit promising activity for treating memory dysfunctions linked to cholinergic decline, such as Alzheimer's disease. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dimethyl 2-[(methylsulfonyl)amino]terephthalate](/img/structure/B184466.png)